molecular formula C15H17Cl2N3OS B11523257 5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11523257
M. Wt: 358.3 g/mol
InChI Key: GZZSNZZXZYFQRR-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methylpiperidinyl group, and an oxadiazole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2,4-dichlorophenyl group using appropriate reagents and conditions.

    Attachment of the Methylpiperidinyl Group: The final step involves the alkylation of the oxadiazole ring with a 4-methylpiperidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound is explored for its use in the development of new materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-DICHLOROPHENYL)-3-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole-thione ring is particularly noteworthy for its potential reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H17Cl2N3OS

Molecular Weight

358.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H17Cl2N3OS/c1-10-4-6-19(7-5-10)9-20-15(22)21-14(18-20)12-3-2-11(16)8-13(12)17/h2-3,8,10H,4-7,9H2,1H3

InChI Key

GZZSNZZXZYFQRR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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